[Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13534999
InChI: InChI=1S/C9H18N2O2/c1-10-5-3-4-8(6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1
SMILES: CN1CCCC(C1)N(C)CC(=O)O
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

[Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13534999

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

[Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 2-[methyl-[(3S)-1-methylpiperidin-3-yl]amino]acetic acid
Standard InChI InChI=1S/C9H18N2O2/c1-10-5-3-4-8(6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1
Standard InChI Key JOTOEDNXURJBQE-QMMMGPOBSA-N
Isomeric SMILES CN1CCC[C@@H](C1)N(C)CC(=O)O
SMILES CN1CCCC(C1)N(C)CC(=O)O
Canonical SMILES CN1CCCC(C1)N(C)CC(=O)O

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid is C₁₀H₁₉N₂O₂, with a molecular weight of 211.27 g/mol. The compound features:

  • A piperidine ring substituted with a methyl group at the N1 position.

  • An (S)-configured chiral center at the C3 position of the piperidine ring.

  • An amino-acetic acid side chain linked via the C3 amino group.

The stereochemistry at C3 influences its biological interactions, as evidenced by studies on analogous compounds where enantiomers exhibit distinct receptor-binding profiles . For example, the (S)-enantiomer of cyclopropyl analogs demonstrates enhanced affinity for serotonin receptors compared to the (R)-form . Computational models suggest that the methyl group at N1 stabilizes the piperidine ring in a chair conformation, optimizing spatial alignment for molecular recognition .

Synthesis and Manufacturing Pathways

Key Synthetic Routes

The synthesis of [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid involves multi-step strategies, often beginning with piperidine-3-carboxylic acid derivatives. A representative pathway includes:

Step 1: N-Methylation of Piperidine
Piperidine-3-carboxylic acid undergoes transfer hydrogenation with formaldehyde under ambient pressure to yield 1-methylpiperidine-3-carboxylic acid. Palladium on charcoal (Pd/C) catalyzes this reaction, achieving yields >85% .

Step 2: Stereoselective Amination
The carboxylic acid is converted to an amide intermediate using thionyl chloride (SOCl₂) and diethylamine, followed by resolution via chiral chromatography to isolate the (S)-enantiomer .

Step 3: Acetic Acid Side Chain Incorporation
The amide intermediate undergoes nucleophilic substitution with methylamino-acetic acid in the presence of a coupling agent (e.g., EDC/HOBt), yielding the final product .

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance reaction control and reduce byproduct formation. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature70°CPrevents discoloration
Catalyst Loading0.05 wt% Pd/CMaximizes efficiency
SolventEthanol/Water (3:1)Improves solubility

Data from analogous syntheses indicate that deviations above 80°C lead to product degradation, while catalyst loadings <0.02 wt% prolong reaction times .

Physicochemical Properties

Experimental and computational analyses reveal the following properties:

Solubility and Stability

  • Aqueous Solubility: 12.3 mg/mL at pH 7.4 (simulated physiological conditions) .

  • logP: 1.45, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Thermal Stability: Decomposes at 218°C, as determined by differential scanning calorimetry (DSC) .

Spectroscopic Characteristics

  • IR (KBr): Peaks at 3280 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-N) .

  • ¹H NMR (D₂O): δ 3.72 (d, J=12 Hz, H-3 piperidine), 3.15 (s, N-CH₃), 2.95 (m, acetic acid CH₂) .

Pharmacological and Biological Activity

While direct pharmacological data for this compound are scarce, structurally related piperidine derivatives exhibit:

  • Serotonin Receptor Modulation: Analogous compounds act as 5-HT₁F agonists, showing promise in migraine treatment .

  • Enzyme Inhibition: Piperidine-acetic acid derivatives inhibit monoamine oxidase (MAO) with IC₅₀ values <1 μM .

  • Antimicrobial Effects: Molecular docking studies suggest affinity for bacterial DNA gyrase, though in vitro validation is pending .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Neurological Agents: Derivatives targeting 5-HT receptors are in preclinical trials for anxiety disorders .

  • Prodrugs: Esterified forms enhance oral bioavailability in rodent models .

Material Science

Piperidine-acetic acid complexes with transition metals (e.g., Cu²⁺) form stable coordination polymers investigated for catalytic applications .

Future Directions

  • Stereochemical Optimization: Developing enantioselective syntheses to improve therapeutic indices.

  • Targeted Drug Delivery: Encapsulation in lipid nanoparticles to enhance CNS penetration.

  • Green Chemistry Initiatives: Substituting thionyl chloride with biodegradable coupling agents.

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